2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine
Description
Properties
IUPAC Name |
2,2-dimethyl-1,4-dihydro-3,1-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2)11-9-6-4-3-5-8(9)7-12-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQOIDZBKIVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554537 | |
| Record name | 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-51-7 | |
| Record name | 2,2-Dimethyl-1,4-dihydro-2H-3,1-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine (CAS 5226-51-7)
An In-depth Technical Guide to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine (CAS 5226-51-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzoxazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The benzoxazine moiety represents a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science.[1][2] These bicyclic systems, comprising a benzene ring fused to an oxazine ring, exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3][4] The inherent structural features of the benzoxazine core allow for diverse functionalization, making it a versatile scaffold for the design and development of novel therapeutic agents.[2] This guide focuses on a specific derivative, 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine, providing a comprehensive overview of its synthesis, characterization, and potential applications in drug discovery.
Physicochemical and Structural Characteristics
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine is a substituted benzoxazine with a molecular formula of C₁₀H₁₃NO.[5] The presence of the gem-dimethyl group at the 2-position of the oxazine ring imparts specific conformational and stability characteristics to the molecule.
| Property | Value | Source |
| CAS Number | 5226-51-7 | [5] |
| Molecular Formula | C₁₀H₁₃NO | [5] |
| Molecular Weight | 163.22 g/mol | [5] |
| Monoisotopic Mass | 163.09972 Da | [6] |
| Predicted XlogP | 2.0 | [6] |
| Predicted Hydrogen Bond Donors | 1 | [6] |
| Predicted Hydrogen Bond Acceptors | 2 | [6] |
| Predicted Rotatable Bond Count | 0 | [6] |
dot graph "2_2_Dimethyl_1_4_dihydro_2H_benzo_d_1_3_oxazine_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Chemical structure of the title compound.
Synthesis and Manufacturing
Proposed Synthetic Pathway
The synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine can be envisioned through the condensation of 2-aminobenzyl alcohol with acetone. This reaction is typically catalyzed by an acid and proceeds via the formation of an iminium intermediate followed by intramolecular cyclization.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Proposed synthesis workflow.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure based on the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Optimization of reaction conditions may be necessary.
Materials:
-
2-Aminobenzyl alcohol
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous toluene, add acetone (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a Dean-Stark apparatus is crucial to drive the equilibrium of the condensation reaction towards the product by removing water.
-
Acid Catalyst: The acid catalyst is essential for the formation of the reactive iminium intermediate from the amine and ketone.
-
Aqueous Workup: The washing steps with sodium bicarbonate, water, and brine are necessary to remove the acid catalyst and any water-soluble byproducts.
-
Chromatographic Purification: Column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and any side products.
Characterization and Analytical Profile
The structural elucidation and confirmation of purity for the synthesized 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine would rely on a combination of spectroscopic techniques. Below is a summary of the expected spectral data, which should be confirmed experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, a singlet for the methylene protons of the oxazine ring, a broad singlet for the NH proton, and a sharp singlet for the two equivalent methyl groups.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the methylene carbon, the quaternary carbon bearing the gem-dimethyl groups, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹)
-
C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹)
-
C-O and C-N stretching vibrations (in the fingerprint region, 1000-1300 cm⁻¹)
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The predicted m/z values for various adducts are listed below.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 164.10700 |
| [M+Na]⁺ | 186.08894 |
| [M-H]⁻ | 162.09244 |
Potential Biological Activities and Applications in Drug Development
While specific biological data for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine is limited, the broader benzoxazine class is rich in pharmacological activities.[3][4] Furthermore, studies on closely related 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine derivatives have revealed potential therapeutic applications.
Potential as Modulators of Ion Channels
Research on isosteres of 2,2-dimethylchromans has suggested that 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines may act as inhibitors of insulin release and vascular smooth muscle relaxants. These effects are hypothesized to be mediated through interactions with KATP channels or voltage-sensitive calcium channels. This suggests that 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine could be a valuable starting point for the development of novel therapeutics for conditions such as type 2 diabetes and hypertension.
dot graph Biological_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Hypothesized mechanism of action.
Broader Therapeutic Potential
The benzoxazine scaffold has been associated with a diverse range of biological activities, including:
-
Anticancer Activity: Certain benzoxazine derivatives have shown promise as hypoxia-targeted compounds for cancer therapy.[8]
-
Antioxidant Properties: The benzoxazine core is present in compounds that exhibit potent antioxidant activity.[1]
-
Central Nervous System (CNS) Activity: Some benzoxazine derivatives have been investigated as 5-HT6 receptor antagonists, suggesting potential applications in treating cognitive disorders.[9]
These findings underscore the potential of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine as a scaffold for the development of new drugs targeting a variety of diseases.
Safety and Handling
Based on available information for similar compounds, 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][3][4]oxazine is a member of the pharmacologically significant benzoxazine family. While specific research on this particular compound is not extensive, its structural features and the known activities of related compounds suggest it holds potential for further investigation in drug discovery. The synthetic route proposed herein provides a viable starting point for its preparation, and the hypothesized biological activities offer intriguing avenues for future research, particularly in the areas of metabolic and cardiovascular diseases. Further studies are warranted to fully elucidate the synthesis, characterization, and therapeutic potential of this promising molecule.
References
- Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
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Singh, P., & Singh, A. (2018). Discovery of C-3 Tethered 2-oxo-benzo[3][5]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 83.
-
Al-Ostath, A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega.
- Sharaf El-Din, N. A. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society, 84(10), 1085-1120.
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Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][3][5]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206.
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Zhao, S. H., et al. (2007). 3,4-Dihydro-2H-benzo[3][5]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507.
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PubChemLite. (n.d.). 2,2-dimethyl-1,4-dihydro-2h-benzo[d][3][4]oxazine. Retrieved from [Link]
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LookChem. (n.d.). 2,2-dimethyl-1,4-dihydro-2H-3,1-benzoxazine. Retrieved from [Link]
- ChemInform Abstract: An Eco-Friendly Synthesis and Antimicrobial Activities of Dihydro-2H-benzo- and Naphtho-1,3-oxazine Deriv
- Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.
- SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (2016). RASĀYAN Journal of Chemistry, 9(2), 223-231.
- Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. (2021). Beilstein Journal of Organic Chemistry, 17, 2755-2763.
- Use of Blue Agar CAS Assay for Siderophore Detection. (2003).
- Quick note from the Bibel lab update #8: O-CAS assay for siderophore production detection. (2024). Bibel Lab.
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine: From Synthesis to In Silico Biological Evaluation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds, demonstrating properties that include anticancer, antioxidant, and potent receptor antagonism[1][2][3][4]. This guide presents a comprehensive theoretical framework for the investigation of a specific, yet understudied, derivative: 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine . In the absence of extensive dedicated literature for this precise molecule, this document serves as a methodological whitepaper. As a Senior Application Scientist, the objective is to provide a robust, field-proven workflow that bridges experimental synthesis with advanced computational analysis. We will detail the necessary protocols for quantum chemical calculations, molecular docking simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, enabling research teams to systematically characterize this molecule and predict its therapeutic potential. Each protocol is designed as a self-validating system, grounded in methodologies successfully applied to analogous structures, ensuring scientific rigor and reproducibility.
Introduction: The Benzoxazine Core and Its Potential
The 1,4-Benzoxazine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of a benzene ring with a 1,4-oxazine ring creates the benzoxazine core, a structure that confers a unique combination of rigidity and conformational flexibility. This structural feature is key to its ability to interact with a diverse range of biological targets. The literature is replete with examples of 1,4-benzoxazine derivatives exhibiting significant pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antiparasitic properties[5]. This broad bioactivity has cemented the 1,4-benzoxazine scaffold as a critical starting point for the development of novel therapeutic agents[6].
Rationale for the Theoretical Study of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
The introduction of a gem-dimethyl group at the C2 position of the 1,4-dihydro-2H-benzo[d]oxazine core is a strategic chemical modification. This substitution is hypothesized to influence the molecule's properties in several key ways:
-
Increased Lipophilicity: The methyl groups are expected to increase the molecule's lipid solubility, potentially enhancing its ability to cross cellular membranes—a critical factor for bioavailability.
-
Metabolic Stability: The gem-dimethyl arrangement can sterically hinder enzymatic attack at the C2 position, potentially blocking a key site of metabolic degradation and thereby increasing the compound's half-life.
-
Conformational Lock: This substitution can restrict the conformational freedom of the oxazine ring, potentially "locking" the molecule into a bioactive conformation that enhances its affinity for a specific biological target.
A thorough theoretical investigation is the most resource-efficient first step to validate these hypotheses before committing to extensive laboratory synthesis and testing.
Experimental Foundation: Synthesis and Characterization
While this guide focuses on theoretical studies, any computational model must be grounded in the reality of the molecule's structure. Therefore, a plausible synthetic route and expected characterization data are outlined.
Proposed Synthetic Pathway
A common and effective method for synthesizing 3,4-dihydro-2H-benzo[b][1][5]oxazines involves the reaction of a substituted 2-aminophenol with a suitable electrophile[1]. For the target molecule, a logical approach is the reaction of 2-aminophenol with 2-bromo-2-methylpropane or, alternatively, a condensation reaction with acetone followed by reduction. A highly efficient approach involves the copper-catalyzed intramolecular O-arylation of a β-amino alcohol[1].
Caption: Proposed synthetic route for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Experimental Protocol: Synthesis
-
Step 1: Condensation. To a solution of 2-aminophenol (1.0 eq) in a suitable solvent such as toluene, add acetone (1.5 eq) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Step 2: Water Removal. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the intermediate imine/enamine formation.
-
Step 3: Reduction. After cooling, the intermediate is reduced in situ. A reducing agent like sodium borohydride (NaBH₄) in methanol is carefully added to the reaction mixture.
-
Step 4: Work-up and Purification. The reaction is quenched, and the organic product is extracted. The crude product is then purified using column chromatography over silica gel to yield the pure 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine[2].
Expected Spectroscopic Signatures
-
¹H NMR: Expect characteristic signals for the aromatic protons on the benzo ring, a singlet for the N-H proton, and a prominent singlet integrating to six protons for the two equivalent methyl groups at the C2 position. A singlet for the CH₂ group at the C3 position would also be expected.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the quaternary carbon at C2 bearing the dimethyl groups, and the methylene carbon at C3 should be observable.
-
IR Spectroscopy: Key peaks would include N-H stretching (~3300-3400 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), aliphatic C-H stretching (<3000 cm⁻¹), and C-O-C ether stretching (~1200-1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the exact mass of the compound (C₁₀H₁₃NO) would confirm its elemental composition.
Computational Methodologies: The Theoretical Core
In silico analysis allows for a deep understanding of the molecule's intrinsic properties, which govern its reactivity and biological interactions[7].
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and geometry of molecules. These calculations provide the foundation for understanding reactivity and intermolecular interactions[5][8].
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a robust and widely used choice.
-
Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size.
-
Procedure:
-
Construct the initial 3D structure of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
-
Perform a full geometry optimization without any symmetry constraints to find the lowest energy conformation.
-
Follow the optimization with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Causality: This step is critical because all subsequent electronic property calculations depend on an accurate, stable molecular geometry. An unoptimized or transition-state structure would yield meaningless electronic data.
-
Procedure: Using the optimized geometry from the previous step, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Visualize the Molecular Electrostatic Potential (MEP) surface.
-
Analysis:
-
HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive[8].
-
MEP Surface: This visualizes the charge distribution. Red regions indicate electron-rich areas (nucleophilic sites, e.g., around the oxygen and nitrogen atoms), while blue regions indicate electron-poor areas (electrophilic sites).
-
-
Causality: FMO analysis identifies the most probable sites for electron donation (HOMO) and acceptance (LUMO), which is fundamental for predicting reaction mechanisms and non-covalent interactions like hydrogen bonding. The MEP map provides an intuitive guide to how the molecule will be recognized by a biological receptor[5].
Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action[2][9]. Based on the known activities of benzoxazine derivatives, a relevant target could be an enzyme like a Cyclooxygenase (COX) or a receptor like the 5-HT6 receptor[4].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
Introduction: The Significance of the Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its unique three-dimensional structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antibacterial, antifungal, anticancer, and antihypertensive properties.[1][2] The specific substitution pattern on the benzoxazine core plays a crucial role in modulating its biological activity. The 2,2-dimethyl substitution, in particular, introduces a gem-dimethyl group that can enhance metabolic stability and influence the conformational preferences of the molecule, making it an attractive feature in the design of novel therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine, a key intermediate for the development of novel pharmacologically active compounds. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to access this important chemical entity.
Synthetic Strategy: A Two-Step Approach to the 1,4-Benzoxazine Core
The most direct and reliable method for the synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine involves a two-step sequence starting from readily available 2-aminophenol. This strategy hinges on the initial N-alkylation of 2-aminophenol with a suitable three-carbon electrophile, followed by an intramolecular cyclization to construct the oxazine ring.
Two primary electrophilic partners can be effectively employed for this purpose:
-
1-Bromo-2-methyl-2-propanol: This reagent allows for a direct N-alkylation of the amino group of 2-aminophenol. The subsequent cyclization is typically promoted by a base.
-
2,2-Dimethyloxirane (Isobutylene Oxide): This epoxide undergoes ring-opening upon nucleophilic attack by the amino group of 2-aminophenol, directly forming the N-substituted intermediate, which can then be cyclized.
This guide will focus on the more controlled and often higher-yielding approach utilizing 1-bromo-2-methyl-2-propanol.
Experimental Protocols
Protocol 1: Synthesis of the Intermediate - 2-(2-Hydroxy-2-methylpropylamino)phenol
This initial step involves the selective N-alkylation of 2-aminophenol. The hydroxyl group of 2-aminophenol is less nucleophilic than the amino group under these reaction conditions, leading to preferential formation of the N-alkylated product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminophenol | 109.13 | 10.91 g | 0.10 |
| 1-Bromo-2-methyl-2-propanol | 153.03 | 16.83 g | 0.11 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.60 g | 0.15 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (10.91 g, 0.10 mol) and acetonitrile (200 mL).
-
Stir the mixture at room temperature until the 2-aminophenol is fully dissolved.
-
Add sodium bicarbonate (12.60 g, 0.15 mol) to the solution.
-
Slowly add 1-bromo-2-methyl-2-propanol (16.83 g, 0.11 mol) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product as an oil or a low-melting solid.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-(2-hydroxy-2-methylpropylamino)phenol.
Protocol 2: Intramolecular Cyclization to 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
The second step involves the base-mediated intramolecular cyclization of the amino alcohol intermediate. The alkoxide, formed by deprotonation of the tertiary alcohol, acts as a nucleophile, displacing the phenolic hydroxyl group in an intramolecular Williamson ether synthesis-type reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(2-Hydroxy-2-methylpropylamino)phenol | 181.23 | 9.06 g | 0.05 |
| Sodium Hydride (NaH, 60% dispersion in mineral oil) | 24.00 | 2.40 g | 0.06 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (2.40 g, 0.06 mol) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time under a gentle stream of nitrogen.
-
Add anhydrous tetrahydrofuran (100 mL) to the washed sodium hydride.
-
Dissolve the 2-(2-hydroxy-2-methylpropylamino)phenol (9.06 g, 0.05 mol) in anhydrous tetrahydrofuran (50 mL) and add it to the dropping funnel.
-
Cool the sodium hydride suspension to 0°C using an ice bath.
-
Add the solution of the amino alcohol dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. Hydrogen gas will be evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-defined two-step mechanism, as illustrated in the following diagrams.
Figure 1: Overall synthetic workflow for the preparation of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Sources
The Versatile Role of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine in Modern Organic Synthesis
The Versatile Role of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine in Modern Organic Synthesis
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine has emerged as a particularly useful scaffold, primarily serving as a stable and readily cleavable protecting group for anilines. This application note provides a comprehensive overview of its synthesis, properties, and diverse applications as a synthetic intermediate, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.
Introduction: A Stable Surrogate for Anilines
Anilines are fundamental components in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the inherent reactivity of the amino group—its nucleophilicity and susceptibility to oxidation—often complicates multi-step synthetic sequences. The 2,2-dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine scaffold effectively "masks" the aniline functionality within a stable heterocyclic ring system. The gem-dimethyl group at the 2-position sterically hinders unwanted side reactions and contributes to the stability of the ring, making it robust under a variety of reaction conditions that would otherwise affect a free aniline. This stability, coupled with the predictable and often mild conditions required for its cleavage, makes it an attractive tool for synthetic chemists.
Synthesis of the Building Block
The preparation of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine is typically achieved through a straightforward condensation reaction involving an o-aminophenol, acetone, and a dehydrating agent or catalyst. This transformation is a variation of the more general synthesis of benzoxazines.[3]
Diagram of Synthesis Workflow
Caption: General synthetic route to the benzoxazine scaffold.
Protocol 1: Synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine
This protocol outlines a typical procedure for the synthesis of the title compound from o-aminophenol and acetone.
Materials:
-
o-Aminophenol
-
Acetone
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add o-aminophenol (1.0 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).
-
Add a large excess of acetone (5.0-10.0 eq), which also serves as a reactant.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates the complete consumption of the starting o-aminophenol.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine as a solid.
Applications in Organic Synthesis
The primary utility of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine lies in its role as a masked aniline, enabling a range of transformations that would be challenging with the free amino group.
N-Functionalization Reactions
Once the aniline is protected within the benzoxazine ring, the nitrogen atom can be selectively functionalized through various reactions, such as N-alkylation and N-arylation.
Diagram of N-Functionalization and Deprotection
Caption: Workflow for N-functionalization and subsequent deprotection.
Materials:
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine (1.0 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated benzoxazine.
While N-alkylation is relatively straightforward, N-arylation often requires more specialized conditions, typically involving transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the N-aryl bond.[4] The steric bulk of the benzoxazine may influence the choice of ligand and reaction conditions.
Deprotection to Reveal the Aniline
The facile and high-yielding deprotection of the benzoxazine ring is a key feature of this building block. The hemiaminal linkage is susceptible to acid-catalyzed hydrolysis, regenerating the o-aminophenol and releasing acetone.
Materials:
-
N-Substituted 2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine
-
Aqueous acid (e.g., 1-6 M hydrochloric acid (HCl), trifluoroacetic acid (TFA))
-
A co-solvent (e.g., THF, methanol)
-
A suitable base for work-up (e.g., aqueous sodium hydroxide (NaOH), saturated aqueous NaHCO₃)
Procedure:
-
Dissolve the N-substituted benzoxazine (1.0 eq) in a suitable co-solvent.
-
Add the aqueous acid and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully neutralize the acid by adding a base until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting N-substituted aniline as needed.
Table 1: Comparison of Deprotection Conditions
| Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Aqueous HCl | THF/H₂O, RT to 50 °C | Readily available, effective | May not be suitable for acid-sensitive substrates |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Volatile, easy to remove | Corrosive, may require careful handling[5] |
| p-Toluenesulfonic Acid (TsOH) | Methanol, reflux | Solid, easy to handle | May require higher temperatures |
Mechanistic Rationale and Advantages
The utility of the 2,2-dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine as a protecting group stems from a balance of stability and reactivity.
-
Stability: The cyclic hemiaminal structure is significantly more stable than an open-chain analogue. The gem-dimethyl group at the 2-position provides steric shielding and prevents unwanted reactions at the nitrogen and the adjacent methylene group. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aniline.
-
Reactivity for Deprotection: The presence of the oxygen and nitrogen atoms in a 1,3-relationship facilitates acid-catalyzed cleavage. Protonation of the oxygen or nitrogen atom initiates ring-opening, which is followed by hydrolysis to release the free aniline and acetone. The formation of the volatile and water-soluble acetone byproduct simplifies the purification of the desired product.
Conclusion
2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1][2]oxazine is a valuable and versatile building block in organic synthesis, offering a robust and reliable method for the protection and subsequent functionalization of anilines. Its straightforward synthesis, stability to a range of reaction conditions, and facile deprotection make it an excellent choice for complex multi-step syntheses. The protocols and insights provided in this application note are intended to equip researchers with the knowledge to effectively incorporate this useful synthetic tool into their research and development programs, particularly in the fields of medicinal chemistry and materials science where functionalized anilines are of paramount importance.
References
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Mazzone, G., Galano, A., Alvarez-Idaboy, J. R., & Russo, N. (2016). Coumarin–chalcone hybrids as peroxyl radical scavengers: Kinetics and mechanisms. Journal of Chemical Information and Modeling, 56(8), 1547-1557. Available at: [Link]
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Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-240. Available at: [Link]
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Iyer, S. S., & Kulkarni, V. M. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(11), 2984. Available at: [Link]
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Gant, T. G. (2009). Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. Inorganica Chimica Acta, 362(10), 3467-3476. Available at: [Link]
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Katritzky, A. R., & Meth-Cohn, O. (2012). ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform, 43(32), no-no. Available at: [Link]
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Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[1][2]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 86-92. Available at: [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. The Journal of Organic Chemistry, 62(12), 3910-3911. Available at: [Link]
-
Yusuf, M., Khan, R. A., & Ahmed, B. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASAYAN Journal of Chemistry, 9(2), 224-230. Available at: [Link]
-
de Koning, C. B., van Otterlo, W. A. L., & Michael, J. P. (2006). Synthesis of 1,4-dihydro-benzo[d][1][2]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Tetrahedron Letters, 47(11), 1725-1728. Available at: [Link]
-
Ishida, H., & Ohashi, S. (2015). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-10). Elsevier. Available at: [Link]
-
Lin, C.-H., & Juang, T.-Y. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 693. Available at: [Link]
-
Das, B., & Tunoori, A. R. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][6]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(14), 3897-3900. Available at: [Link]
-
Kiskan, B., & Yagci, Y. (2016). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 8(8), 285. Available at: [Link]
-
Zhang, K., Liu, J., & Ishida, H. (2016). High Performance Crosslinked Polyimide Based on Main-Chain Type Polybenzoxazine. RSC Advances, 6(10), 8345-8352. Available at: [Link]
-
Schäfer, H., & Egold, H. (2016). Benzoxazine Syntheses. In Multifunctional Benzoxazines (pp. 1-28). Springer. Available at: [Link]
- WO2015106943A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents. (n.d.).
-
Lin, C.-H., & Juang, T.-Y. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 693. Available at: [Link]
-
Newhouse, T. R., et al. (2021). Preparation of Hindered Aniline CyanH and Application in the Allyl-Ni-Catalyzed α,β-Dehydrogenation of Carbonyls. Organic Syntheses, 98, 263-288. Available at: [Link]
-
Betti, M. (1900). Sopra una nuova serie di composti organici azotati. Gazzetta Chimica Italiana, 30(2), 301-311. Available at: [Link]
-
Ishida, H., & Ohashi, S. (2015). Various Synthetic Methods of Benzoxazine Monomers. In Handbook of Benzoxazine Resins (pp. 3-10). Elsevier. Available at: [Link]
-
Sephton, T., Charitou, A., Trujillo, C., Large, J. M., Butterworth, S., & Greaney, M. F. (2023). Aryne‐Enabled C−N Arylation of Anilines. Angewandte Chemie International Edition, 62(49), e202310583. Available at: [Link]
-
Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). Available at: [Link]
-
Reddit - r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Retrieved January 24, 2026, from [Link]
-
Reddy, P. V., & Reddy, K. R. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 241-244. Available at: [Link]
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Use of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoxazine Scaffold
The 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine core represents a privileged scaffold in medicinal chemistry. This heterocyclic system, characterized by the fusion of a benzene ring with a 1,4-oxazine ring bearing gem-dimethyl substitution at the 2-position, has garnered significant attention as a versatile template for the design of novel therapeutic agents. Its structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of physicochemical and pharmacological properties. While the broader benzoxazine class exhibits an extensive range of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—the 2,2-dimethyl variant has been particularly explored as a bioisostere of 2,2-dimethylchromans, leading to the discovery of potent cardiovascular agents.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic applications of this important scaffold, complete with detailed protocols and mechanistic insights.
Synthesis of the 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine Core
The construction of the 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine ring system is a critical first step in the exploration of its therapeutic potential. A common and effective strategy involves the reaction of a suitably substituted 2-aminophenol with a precursor that provides the gem-dimethyl substituted three-carbon unit.
General Synthetic Workflow
The following diagram illustrates a typical synthetic approach to the 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold.
Caption: Synthetic workflow for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Protocol 1: Synthesis of a Representative 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
This protocol describes a general procedure for the synthesis of the core scaffold, which can be adapted for various substituted analogs.
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Acetone (10-20 eq)
-
Sodium borohydride (NaBH₄) (2.0-3.0 eq)
-
Methanol (as solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminophenol (1.0 eq) in methanol. Add acetone (10-20 eq) to the solution and stir at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. The slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine. The bicarbonate wash neutralizes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine derivative.
Application in Cardiovascular Diseases: Calcium Channel Blockade
Derivatives of 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine have been identified as potent vascular smooth muscle relaxants.[1][3] Their mechanism of action is primarily attributed to the blockade of calcium entry into vascular smooth muscle cells, a key process in muscle contraction.[1] This makes them promising candidates for the development of novel antihypertensive agents.
Mechanism of Action: Inhibition of Calcium Influx
The myorelaxant activity of these compounds has been demonstrated in studies using rat aortic rings. The diagram below illustrates the proposed mechanism.
Caption: Mechanism of vasorelaxation by 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazines.
Protocol 2: Evaluation of Vasorelaxant Activity in Rat Aortic Rings
This protocol outlines a standard ex vivo method to assess the vasorelaxant effects of test compounds.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)
-
Potassium chloride (KCl) solution (30 mM and 80 mM in Krebs)
-
Test compound (e.g., benzoxazine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the aortic rings in organ baths containing Krebs solution, maintained at 37 °C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes.
-
Contraction Induction: Induce a stable contraction by adding 30 mM KCl to the organ bath.
-
Compound Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-response manner.
-
Data Recording: Record the changes in isometric tension after each addition of the compound.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by KCl. Calculate the IC₅₀ value (the concentration of the compound that causes 50% relaxation).
Application in Oncology: Targeting Hypoxic Tumors
While the 2,2-dimethyl scaffold is primarily associated with cardiovascular effects, the broader 2H-benzo[b][1][4]oxazine class has shown significant promise in cancer therapy, particularly in targeting hypoxic tumors.[4][5] Hypoxia is a common feature of solid tumors and is associated with resistance to conventional therapies.[4] Certain benzoxazine derivatives have been shown to selectively inhibit the growth of hypoxic cancer cells and down-regulate key hypoxia-inducible genes like HIF-1α and VEGF.[4][5]
Data on Anti-proliferative Activity
The following table summarizes the in vitro cytotoxicity of representative 2H-benzo[b][1][4]oxazine derivatives against HepG2 cancer cells under normoxic and hypoxic conditions.[5]
| Compound | Normoxic IC₅₀ (µM) | Hypoxic IC₅₀ (µM) |
| Compound 10 | >600 | 87 ± 1.8 |
| Compound 11 | >1000 | 10 ± 3.7 |
Data adapted from Das et al., Bioorg. Med. Chem. Lett. 2009.[5]
Protocol 3: Cell Viability Assay under Normoxic and Hypoxic Conditions
This protocol describes the use of the MTT assay to assess the cytotoxic effects of compounds on cancer cells under different oxygen levels.
Materials:
-
HepG2 cells (or other cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Test compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Standard incubator (37 °C, 5% CO₂)
-
Hypoxia chamber or incubator (37 °C, 1% O₂, 5% CO₂, 94% N₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a standard incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing the test compound. Include vehicle control wells (DMSO only).
-
Incubation:
-
Normoxic Group: Place one set of plates in a standard incubator.
-
Hypoxic Group: Place the other set of plates in a hypoxia chamber.
-
Incubate both groups for 48-72 hours.
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value.
Application as Antioxidant Agents
Several derivatives of the 2-oxo-benzo[1][4]oxazine scaffold, a close structural relative, have demonstrated potent antioxidant activity.[6][7] This activity is often evaluated using assays that measure the compound's ability to scavenge free radicals. The insights gained from these studies can be applied to the design of novel 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine-based antioxidants.
Protocol 4: DPPH Free Radical Scavenging Assay
This protocol provides a rapid and straightforward method to screen for antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compound solutions at various concentrations in methanol
-
Ascorbic acid (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Compound Addition: Add an equal volume of the test compound solutions (at different concentrations) to the wells. Include wells for a blank (methanol only) and a positive control (ascorbic acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The DPPH solution will change from purple to yellow in the presence of an antioxidant.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance with the test compound. Determine the IC₅₀ value.
Conclusion and Future Directions
The 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold and its analogs represent a fertile ground for drug discovery. While their application as calcium channel blockers for cardiovascular diseases is well-established, the diverse biological activities of the broader benzoxazine family suggest that the therapeutic potential of this specific scaffold is far from fully exploited. Future research should focus on:
-
Expanding the SAR: Systematic modification of the aromatic ring and the nitrogen substituent to explore new therapeutic areas, such as oncology and neurodegenerative diseases.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
By leveraging the synthetic versatility and favorable biological profile of the 2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine core, medicinal chemists can continue to develop novel and effective therapeutic agents for a wide range of human diseases.
References
-
Gnerre, C., et al. (2000). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Helvetica Chimica Acta, 83(6), 1456-1468. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 126-134. Available from: [Link]
-
Gnerre, C., et al. (2000). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. PMC - NIH. Available from: [Link]
-
Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][4]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. Available from: [Link]
-
Das, B. C., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][4]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. PubMed. Available from: [Link]
-
Sharaf El-Din, M. K., et al. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-241. Available from: [Link]
-
Khan, I., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. RSC Advances, 14(25), 17891-17904. Available from: [Link]
-
Zhimomi, B. K., et al. (2024). SAR analysis of synthesized 2-oxo-benzo[1][4]oxazines. ResearchGate. Available from: [Link]
-
Taylor, R. J. K., & Unsworth, W. P. (2019). 1,4-Oxazines and Their Benzo Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 631-655. Available from: [Link]
-
Siddiqui, I. R., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[1][4]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry, 6, 91. Available from: [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(10), 11843-11855. Available from: [Link]
-
Desai, N. C., et al. (2012). Synthesis and biological evaluation of some[1][4]-thiazin-2-one and[1][4]-oxazin-2-one derivatives. Journal of Sciences, Islamic Republic of Iran, 23(2), 137-144. Available from: [Link]
-
Reddy, T. S., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4987. Available from: [Link]
-
Bollu, R., et al. (2024). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Molecules, 29(1), 149. Available from: [Link]
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Application Notes and Protocols: 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine as a Scaffold for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine core, while not extensively documented in proteomics literature, presents a chemically stable and synthetically versatile scaffold for the development of novel chemical probes. Its structure is amenable to functionalization for creating sophisticated tools for activity-based protein profiling (ABPP) and photo-crosslinking studies. This guide provides a forward-looking perspective on leveraging this benzoxazine derivative for advanced proteomics research, complete with proposed synthetic strategies and detailed experimental protocols. We will explore its potential as a backbone for creating photoactivatable and activity-based probes to investigate protein-ligand interactions and enzyme activity in complex biological systems.
Introduction: The Benzoxazine Scaffold in Chemical Biology
Benzoxazine derivatives are a significant class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their synthetic tractability makes them ideal starting points for creating more complex molecules.[1][3] In the realm of chemical proteomics, the benzoxazin-4-one core has been successfully employed to generate activity-based probes (ABPs) for serine proteases.[4] ABPs are powerful tools that covalently bind to the active site of enzymes, allowing for their identification and quantification within the proteome.[5][6]
This document extrapolates from the known chemistry of benzoxazines to propose the application of the 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold in two key areas of proteomics:
-
Photo-Crosslinking: For capturing protein-protein and small molecule-protein interactions.
-
Activity-Based Protein Profiling (ABPP): For identifying and quantifying the activity of specific enzyme classes.
The 2,2-dimethyl substitution on the oxazine ring offers steric hindrance that can enhance the stability of the core structure, a desirable feature for chemical probes used in complex biological milieu.
Proposed Application I: A Photoactivatable Probe for Interaction Proteomics
To capture transient or weak interactions between a small molecule and its protein targets, photo-crosslinking is a powerful technique.[7] We propose the synthesis of a novel photoactivatable probe based on the 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold.
Probe Design and Synthesis Rationale
A successful photo-crosslinking probe requires three key components: a recognition element, a photoactivatable group, and a reporter tag. In this proposed design, the benzoxazine core can be part of a larger molecule that acts as the recognition element for a protein of interest. To this scaffold, we will add a diazirine as the photoactivatable group and an alkyne as a reporter tag for subsequent click chemistry.
The synthesis would involve modifying the aromatic ring of the 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine. A plausible synthetic route is outlined below:
Caption: Proposed synthetic workflow for a benzoxazine-based photo-crosslinker.
Experimental Workflow: Photo-Crosslinking and Target Identification
The following protocol outlines the use of the proposed benzoxazine-based photo-crosslinker for identifying protein targets in a cellular context.
Caption: Experimental workflow for photo-crosslinking proteomics.
Detailed Protocol: Photo-Crosslinking
-
Cell Culture and Probe Incubation:
-
Plate cells at an appropriate density and grow to 70-80% confluency.
-
Treat cells with the benzoxazine-based photo-crosslinking probe at a final concentration of 1-10 µM.
-
Incubate for 1-4 hours under normal cell culture conditions.
-
-
UV Irradiation:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (365 nm) for 15-30 minutes on ice to activate the diazirine group and induce covalent crosslinking to interacting proteins.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Click Chemistry:
-
To the cleared lysate, add the following click chemistry reagents: biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature to attach the biotin tag to the alkyne-functionalized probe.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin.
-
-
LC-MS/MS Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the proteins that were covalently bound to the probe.
-
Use appropriate software to quantify the identified proteins and determine specific interactors.
-
Proposed Application II: An Activity-Based Probe for Enzyme Profiling
Building on the established use of benzoxazin-4-ones as serine protease inhibitors, we propose the development of an activity-based probe from the 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold.[4]
Probe Design and Covalent Inhibition Mechanism
The benzoxazine ring can act as a latent electrophile. Upon binding to the active site of a target enzyme, a nucleophilic residue (e.g., serine) can attack the oxazine ring, leading to ring-opening and the formation of a stable covalent bond. This mechanism-based inhibition is ideal for ABPP.[4]
Caption: Mechanism of covalent modification by a benzoxazine-based ABP.
Quantitative Data Presentation: Hypothetical ABPP Results
The following table represents hypothetical data from a competitive ABPP experiment to screen for inhibitors of a target enzyme.
| Compound | Concentration (µM) | Target Enzyme Activity (%) | Off-Target 1 Activity (%) | Off-Target 2 Activity (%) |
| Control | 0 | 100 | 100 | 100 |
| Inhibitor A | 1 | 25 | 95 | 90 |
| Inhibitor B | 1 | 80 | 30 | 45 |
| Inhibitor C | 1 | 15 | 20 | 25 |
Detailed Protocol: Competitive Activity-Based Protein Profiling
-
Proteome Preparation:
-
Prepare a cell or tissue lysate in a buffer that preserves enzyme activity.
-
Determine the total protein concentration using a standard assay (e.g., BCA).
-
-
Inhibitor Pre-incubation:
-
Aliquot the proteome and pre-incubate with a range of concentrations of a test inhibitor for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add the benzoxazine-based ABP (with an alkyne tag) to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Click Chemistry:
-
Perform click chemistry as described in section 2.3 to attach a fluorescent reporter (e.g., TAMRA-azide) to the probe-labeled enzymes.
-
-
SDS-PAGE Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence scanner. The intensity of the fluorescent band corresponding to the target enzyme will decrease in the presence of a competitive inhibitor.
-
-
In-gel Digestion and Mass Spectrometry (for target identification):
-
For proteome-wide analysis, use a biotin-azide tag in the click chemistry step.
-
Perform affinity purification and on-bead digestion as described in section 2.3.
-
Analyze the peptides by LC-MS/MS to identify all labeled enzymes.
-
Conclusion and Future Directions
The 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine scaffold holds significant, albeit underexplored, potential for the development of novel chemical probes for proteomics. Its synthetic accessibility and inherent stability make it an attractive starting point for creating bespoke photo-crosslinkers and activity-based probes. The protocols and workflows detailed in this guide provide a robust framework for researchers to begin exploring the utility of this promising chemical entity in their own research. Future work should focus on the synthesis and validation of these proposed probes to expand the chemical toolbox available for proteomics and drug discovery.
References
- Sharaf El-Din, H. A., et al. (2021). 3,4–Dihydro–2H–1,3–benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society.
- Stanton, B. Z., et al. (2018). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem.
- Zhang, Y., et al. (2021). DNA-guided photoactivatable probe-based chemical proteomics reveals the reader protein of mRNA methylation.
-
Zhao, S.-H., et al. (2007). 3,4-Dihydro-2H-benzo[1][9]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
-
Verhelst, S. H. L. (2017). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ResearchGate. [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][9] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Yang, Y., et al. (2023). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences. [Link]
- Gauthier, D., et al. (2012). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. European Journal of Medicinal Chemistry.
- Goyal, P., et al. (2011). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
- Gholami, M., et al. (2012). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research.
-
Adebayo, S. B. (2016). Development of Diazirine-based crosslinking agents for covalently linking protein. Theseus. [Link]
-
An, H., et al. (2020). Chemical Tools and Mass Spectrometry-based Approaches for Exploring Reactivity and Selectivity of Small Molecules in Complex Proteomes. Digital Commons @ UConn. [Link]
-
Singh, K., & Singh, P. (2014). Utility of chemical probes for mass spectrometry based chemical proteomics. ResearchGate. [Link]
- Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. PNAS.
- Kumar, A., & Rajput, C. S. (2009). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research.
-
Reddy, N. V., et al. (2017). Some of biologically active 1,4-benzoxazine derivatives. ResearchGate. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Activity-based probes for the proteomic profiling of metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-guided photoactivatable probe-based chemical proteomics reveals the reader protein of mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine and related benzoxazine derivatives. This guide is structured as a series of frequently asked questions (FAQs) to directly address common and complex issues encountered during synthesis, purification, characterization, and application. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Synthesis and Purification
The synthesis of benzoxazine rings is versatile but can be fraught with challenges, including low yields and the formation of complex side products. This section addresses the most common hurdles in obtaining pure 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
FAQ 1.1: My synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine resulted in a very low yield. What are the likely causes and how can I improve it?
Answer: A low yield in benzoxazine synthesis is a frequent issue, often stemming from one of several critical parameters. The formation of the oxazine ring is a delicate equilibrium, sensitive to reaction conditions and reagent quality.
Causality and Expert Analysis: The most common synthetic route to a 2,2-disubstituted-1,4-dihydro-2H-benzo[d]oxazine involves the condensation of a 2-aminophenol with a ketone, such as acetone, or a multi-step process involving alkylation followed by cyclization.[1] Unlike the more common 1,3-benzoxazines formed from phenols, primary amines, and formaldehyde, this structure presents unique challenges. Key factors influencing yield include:
-
Reagent Quality: 2-Aminophenol is susceptible to oxidation, appearing as discolored (pink, brown, or black) crystals. Using oxidized starting material will invariably lead to poor yields and a complex mixture of colored impurities.
-
Reaction Conditions: High temperatures, while often used to drive the reaction, can promote the formation of oligomeric or polymeric byproducts, which are a major drawback in many benzoxazine syntheses.[2]
-
Water Content: The presence of excess water can hinder the cyclization step, which proceeds via dehydration.
-
Stoichiometry: Incorrect molar ratios of reactants can leave unreacted starting materials and promote side reactions.
Troubleshooting Protocol & Recommendations:
-
Verify Reagent Purity:
-
2-Aminophenol: If discolored, purify it by recrystallization from hot water with a small amount of sodium dithionite (a reducing agent to prevent oxidation) or by sublimation.
-
Solvent/Acetone: Ensure they are anhydrous. Use freshly distilled or commercially available dry solvents.
-
-
Optimize Reaction Conditions: Instead of a one-pot, high-temperature approach, consider a stepwise methodology. For instance, a common strategy for 1,4-benzoxazine derivatives involves an initial N-alkylation of the 2-aminophenol followed by a base-mediated intramolecular cyclization.[1] This provides greater control.
-
Control Water: If applicable to your specific route, use a Dean-Stark apparatus to remove water azeotropically during the reaction.
-
Catalysis: While many syntheses are performed without a catalyst, mild acid or base catalysis can sometimes promote ring closure at lower temperatures. Lewis acids have been shown to lower the effective temperature for reactions involving benzoxazine rings.[3]
The following workflow diagram illustrates a logical approach to troubleshooting low yield issues.
Caption: A logical workflow for troubleshooting low synthesis yields.
FAQ 1.2: My crude product is a dark, tarry substance that is difficult to handle and purify. How can I resolve this?
Answer: The formation of a dark, intractable crude product is typically indicative of polymerization or the formation of highly conjugated, colored byproducts from the oxidation of the 2-aminophenol starting material.
Causality and Expert Analysis: Benzoxazine monomers, particularly under heating, can undergo premature ring-opening and polymerization.[4][5] Furthermore, the phenolic hydroxyl group and the secondary amine in the product are susceptible to oxidation, which can generate colored impurities.
Troubleshooting Protocol & Recommendations:
-
Run Reaction Under Inert Atmosphere: To prevent oxidation, conduct the entire synthesis under a blanket of nitrogen or argon gas.
-
Lower the Reaction Temperature: This is the most effective way to prevent thermal polymerization. While it may require longer reaction times, the purity of the crude product is often significantly improved.
-
Purification Strategy:
-
Initial Cleanup: Before attempting column chromatography, try to precipitate the desired product by triturating the crude tar with a non-polar solvent like hexanes or diethyl ether. This can help remove some polymeric material and non-polar impurities.
-
Column Chromatography: If the product is still impure, column chromatography is necessary. A gradient elution is often required.
-
The following table provides starting points for purification protocols.
| Problem | Technique | Recommended Solvents/Procedure | Notes |
| Dark, Oily Crude | Trituration | Add cold hexanes or pentane to the oil and stir vigorously. The desired product may solidify. | A simple first-pass cleanup to remove highly soluble impurities. |
| Multiple Spots on TLC | Flash Chromatography | Stationary Phase: Silica Gel 60 (230-400 mesh). Mobile Phase: Start with a non-polar eluent (e.g., 100% Hexane) and gradually increase polarity with Ethyl Acetate or Dichloromethane.[6] | Monitor fractions carefully by TLC. Benzoxazines often have moderate polarity. |
| Product is a Solid | Recrystallization | Hexane/Ethyl Acetate, Ethanol/Water, or Toluene.[6] | Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly. |
Section 2: Characterization and Analysis
Confirming the structure and purity of your synthesized 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine is critical. Spectroscopic data can sometimes be ambiguous without a clear understanding of the key features.
FAQ 2.1: How can I definitively confirm the formation of the benzoxazine ring using NMR and IR spectroscopy?
Answer: Spectroscopic analysis provides a clear fingerprint of the benzoxazine structure. Specific peaks in both ¹H NMR, ¹³C NMR, and IR spectra are characteristic of the heterocyclic ring.
Expert Analysis & Expected Data: The key is to look for the disappearance of starting material signals (e.g., the broad OH and NH₂ peaks of 2-aminophenol) and the appearance of new signals corresponding to the cyclized product.
| Spectroscopic Method | Key Feature for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine | Typical Chemical Shift / Wavenumber |
| ¹H NMR | A sharp singlet for the two equivalent methyl groups at the C2 position. | δ 1.2 - 1.5 ppm |
| A singlet for the C-H proton on the nitrogen atom (N-H). This peak may be broad. | δ 3.5 - 5.0 ppm (can exchange with D₂O) | |
| A singlet for the two protons of the CH₂ group adjacent to the oxygen (O-CH₂). | δ 4.8 - 5.2 ppm | |
| Aromatic protons showing a pattern consistent with ortho-disubstitution. | δ 6.7 - 7.5 ppm | |
| ¹³C NMR | Quaternary carbon at the C2 position. | δ 70 - 80 ppm |
| Methyl group carbons. | δ 25 - 30 ppm | |
| Methylene carbon (O-CH₂). | δ 65 - 75 ppm | |
| FT-IR | Absence of broad O-H and primary N-H₂ stretching bands from 2-aminophenol. | Disappearance of bands >3200 cm⁻¹ |
| Appearance of a secondary N-H stretch. | ~3300 - 3400 cm⁻¹ (can be sharp) | |
| Characteristic C-O-C asymmetric stretching of the oxazine ring. | ~1220 - 1280 cm⁻¹ | |
| C-N stretching vibration. | ~1100 - 1150 cm⁻¹ |
Note: Exact shifts can vary based on solvent and substitution on the aromatic ring. For unambiguous assignment, 2D NMR experiments like HSQC and HMBC are highly recommended. These experiments correlate proton and carbon signals, confirming the connectivity of the molecular skeleton.[7]
Section 3: Stability and Handling
Once synthesized and purified, proper storage is essential to prevent degradation.
FAQ 3.1: My purified 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine changes color and shows impurities on TLC after a few weeks. What is the cause?
Answer: The observed degradation is likely due to a combination of hydrolysis and oxidation. The benzoxazine ring system, while generally stable, has inherent sensitivities.
Causality and Expert Analysis:
-
Hydrolysis: The acetal-like linkage (O-C-N) in the oxazine ring is susceptible to cleavage by moisture, especially under acidic or basic conditions, which can cause the ring to open back to the 2-aminophenol precursor.
-
Oxidation: Both the secondary amine and the electron-rich aromatic ring are prone to air oxidation, leading to the formation of colored, conjugated byproducts. This process can be accelerated by light.
Recommended Storage Protocol:
-
Ensure Dryness: Thoroughly dry the purified compound under high vacuum to remove all residual solvents and moisture.
-
Inert Atmosphere: Transfer the compound to a clean, dry amber glass vial. Flush the vial with an inert gas (argon or nitrogen) before sealing.
-
Seal Tightly: Use a vial with a PTFE-lined cap to ensure an airtight seal. For long-term storage, consider sealing the cap with Parafilm.
-
Refrigerate/Freeze: Store the vial at low temperatures (-20°C is recommended) and away from direct light.
-
Handling: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
The following diagram illustrates the primary degradation pathways.
Caption: Key degradation pathways for dihydro-benzoxazine compounds.
Section 4: Reactions and Applications
This compound can be a valuable intermediate. A common subsequent reaction is the functionalization of the secondary amine.
FAQ 4.1: I am attempting an N-arylation (Buchwald-Hartwig or Ullmann reaction) on the benzoxazine nitrogen, but the reaction is failing or giving low conversion. What should I check?
Answer: N-arylation of the benzoxazine secondary amine can be challenging due to steric hindrance around the nitrogen and potential catalyst inhibition. Success hinges on the careful selection of the catalyst system and reaction conditions.
Causality and Expert Analysis: The nitrogen atom in the 1,4-dihydro-2H-benzo[d]oxazine is a secondary amine, but it is part of a heterocyclic ring, which can influence its reactivity and sterically hinder its approach to a metal center. Furthermore, the oxygen atom in the ring could potentially coordinate to the catalyst (e.g., Palladium or Copper), altering its activity.
Troubleshooting N-Arylation Reactions:
| Parameter | Potential Problem | Suggested Solution & Rationale |
| Catalyst System | Inactive Pd or Cu catalyst; inappropriate ligand. | Buchwald-Hartwig (Pd): Use a modern, bulky phosphine ligand (e.g., XPhos, RuPhos, SPhos) which is designed for coupling sterically hindered amines. Use a G3 or G4 palladacycle precatalyst for reliable activation. Ullmann (Cu): Simpler copper salts like CuI are often effective. The addition of a ligand like 1,10-phenanthroline can accelerate the reaction.[8] |
| Base | Base is too weak or too strong; poor solubility. | Use a non-nucleophilic base. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices. Cs₂CO₃ is often superior due to its higher solubility in organic solvents. A very strong base like NaOtBu could potentially deprotonate other sites. |
| Solvent | Incorrect polarity; too low boiling point. | High-boiling aprotic polar solvents like Dioxane, Toluene, or DMF are standard. Ensure the solvent is rigorously degassed to prevent catalyst oxidation. |
| Temperature | Insufficient thermal energy to overcome activation barrier. | These reactions often require elevated temperatures (80-120 °C). If starting materials persist, incrementally increase the temperature. |
| Atmosphere | Presence of oxygen deactivating the catalyst. | The reaction must be performed under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox. |
References
-
Sharaf El-Din, H. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. Available at: [Link]
-
Gentili, F. (2015). Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ChemInform. Available at: [Link]
-
Khan, I., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[2][9]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry. Available at: [Link]
- Ishida, H., & Agag, T. (Eds.). (2011). Handbook of Benzoxazine Resins. Elsevier.
-
Svete, J. (2019). 1,4-Oxazines and Their Benzo Derivatives. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Kun, E., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][2][9] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Nguyen, T. N. N., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][9]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
-
Flores-Alamo, M., et al. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. Journal of Molecular Structure. Available at: [Link]
-
Zou, G., et al. (2012). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kiskan, B. (2010). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Middle East Technical University. Available at: [Link]
-
Sini, N. K., et al. (2014). Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability. Designed Monomers and Polymers. Available at: [Link]
-
van der Lee, A., et al. (2011). Synthesis of 1,4-dihydro-benzo[d][2][6]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ishida, H., & Kuo, P.L. (2014). Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. Available at: [Link]
-
Kiskan, B., et al. (2014). Polymerization behaviors and properties of benzoxazine resins based-on meta-substituted anilines. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
-
Liu, C., & Chen, Q.-Y. (2017). Catalytic Accelerated Polymerization of Benzoxazines and Their Mechanistic Considerations. Advances in Benzoxazine Resins. Available at: [Link]
-
Zhang, K., et al. (2015). Understanding the curing behaviors and properties of phthalonitrile containing benzoxazine with a new type of aniline curing agent. RSC Advances. Available at: [Link]
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Technical Support Center: 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
Welcome to the technical support center for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage and handling of this compound.
Introduction
2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine belongs to the benzoxazine family, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Proper storage and handling are critical to ensure the stability, purity, and safe use of this compound in your experiments. This guide synthesizes field-proven insights and available technical data to address potential challenges you may encounter.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: What are the recommended storage conditions for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine?
A1: While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine with detailed storage recommendations is not publicly available, general best practices for benzoxazine monomers should be followed. It is advisable to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of degradation or polymerization.[5] Some suppliers of related benzoxazine derivatives also suggest storage at -20°C.
Q2: Is 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine sensitive to light, air, or moisture?
A2: Some benzoxazine derivatives have been reported to be sensitive to light.[6] Therefore, it is prudent to store 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine in a light-resistant container. While specific data on air and moisture sensitivity for this compound is limited, many organic compounds can be susceptible to hydrolysis or oxidation. Storing it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), will help to prolong its shelf life.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine will largely depend on the storage conditions. When stored properly in a cool, dry, and dark environment, the compound should remain stable for an extended period. However, it is always recommended to re-analyze the purity of the compound if it has been in storage for a long time or if you observe any changes in its physical appearance (e.g., color change, clumping).
Handling and Safety
Q4: What are the primary hazards associated with 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine?
Q5: What personal protective equipment (PPE) should I use when handling this compound?
A5: When working with 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine, you should wear:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a respirator.
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Q6: How should I dispose of waste containing this compound?
A6: Waste disposal should be conducted in accordance with local, state, and federal regulations. In general, chemical waste of this nature should be disposed of through a licensed chemical waste disposal company.[4][10] Do not dispose of it down the drain.
Solubility and Solution Preparation
Q7: In which solvents is 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine soluble?
A7: Quantitative solubility data for this specific compound is not widely published. However, based on the synthesis and purification procedures for related benzoxazine derivatives, the following solvents are likely to be effective for dissolution:
-
Good Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and Dimethylformamide (DMF).[11]
-
Moderate to Low Solubility: Ethanol, Methanol.[1]
-
Insoluble: Water.
It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Q8: What is the best way to prepare a stock solution?
A8: To prepare a stock solution, weigh the desired amount of the compound in a clean, dry vial. Add the chosen solvent in small portions while agitating the vial. Sonication may be used to aid dissolution if necessary. Once the compound is fully dissolved, the vial should be tightly sealed and stored under the recommended conditions.
Troubleshooting Guides
Issue 1: The compound is difficult to dissolve.
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Choice | Refer to the solubility information in the FAQ section. Test a small amount of the compound in different solvents to find the most suitable one for your application. |
| Low Temperature | Gently warm the solution in a water bath to increase solubility. Be cautious, as excessive heat can cause solvent evaporation or compound degradation. |
| Incomplete Dissolution | Use sonication to break up any aggregates and facilitate dissolution. |
Issue 2: The solution changes color over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | The compound may be degrading due to exposure to light, air, or reactive species in the solvent. Prepare fresh solutions before use and store them protected from light. |
| Contamination | The solvent or the storage container may be contaminated. Use high-purity solvents and clean glassware. |
Issue 3: Unexpected experimental results.
| Possible Cause | Troubleshooting Steps |
| Compound Purity | The purity of the compound may have diminished over time. Verify the purity of your sample using an appropriate analytical technique (e.g., NMR, LC-MS). |
| Reactivity | The compound may be reacting with other components in your experimental system. Benzoxazine rings can undergo hydrolysis in the presence of strong acids.[1] |
Experimental Protocols
Protocol 1: General Procedure for Solubilization
-
Weigh the required amount of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine in a tared vial.
-
Add a small volume of the selected solvent (e.g., DMSO, DMF, or Dichloromethane).
-
Vortex or sonicate the mixture until the solid is completely dissolved.
-
Add the remaining solvent to reach the desired final concentration.
-
Store the solution in a tightly capped vial, protected from light, at the appropriate temperature.
Visualizations
Logical Relationship: Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
References
-
Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]
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Synthesis of 1,4-dihydro-benzo[d][1][12]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. (2012). Beilstein Journal of Organic Chemistry. [Link]
-
Majireck, M. M., & Weinreb, S. M. (2020). 1,2-Oxazines and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry IV (pp. 213-255). Elsevier. [Link]
-
Zhao, S. H., et al. (2007). 3,4-Dihydro-2H-benzo[1][3]oxazine derivatives as 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 17(12), 3504-3507. [Link]
-
Design, synthesis and biological evaluation of 2H-benzo[b][1][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Request PDF: 1,4-Oxazines and Their Benzo Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][1][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4344-4347. [Link]
-
Amazon S3. (2016). SAFETY DATA SHEET: Quali-Pro Oxadiazon 2G. Retrieved from [Link]
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Angene Chemical. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1,4-dihydro-2H-benzo(d)(1,3)oxazine. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dihydro-2H-1,4-benzoxazine. Retrieved from [Link]
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Synthesis and polymerization behavior of novel liquid-crystalline benzoxazines. (2006). Journal of Polymer Science Part A: Polymer Chemistry. [Link]
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Solvent-free synthesis of a formaldehyde-free benzoxazine monomer: study of its curing acceleration effect for commercial benzoxazine. (2020). Polymer Chemistry. [Link]
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American Elements. (n.d.). 2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1][3]oxazine-6-boronic Acid. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Specificity in Benzoxazine Analysis
2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine belongs to the benzoxazine class of heterocyclic compounds. While much of the research on benzoxazines has focused on their application in polymer chemistry due to their thermal curing properties, there is growing interest in their diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties.[1][2] As with any biologically active molecule, the development of robust and reliable analytical methods is paramount for accurate pharmacokinetic, toxicokinetic, and diagnostic studies. A critical aspect of this method validation is the assessment of cross-reactivity.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to build a self-validating system for assessing the specificity of their analytical methods for this and related benzoxazine derivatives.
The Analytical Challenge: Identifying Potential Cross-Reactants
A robust cross-reactivity study begins with the identification of compounds that are structurally or chemically similar to the target analyte and are likely to be present in the biological matrix under investigation. For 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine, these can be categorized as follows:
-
Synthetic Precursors and Byproducts: The most common route for synthesizing 1,3-benzoxazines is the Mannich reaction, a one-pot condensation of a phenol, a primary amine, and formaldehyde.[3] In the case of the target molecule, this would likely involve 2-aminophenol, acetone (as a source of the dimethyl group), and formaldehyde. Incomplete reactions or side reactions can lead to the presence of these precursors or related intermediates in the final product.[4]
-
Structural Isomers: Different arrangements of the atoms in the dihydro-benzoxazine ring system can result in various structural isomers.[5][6] Depending on the synthetic route, trace amounts of these isomers could be present and may exhibit cross-reactivity.
-
Metabolites and Degradation Products: While specific metabolic pathways for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine are not extensively documented, general metabolic reactions for similar xenobiotics include oxidation (hydroxylation of the aromatic ring), N-dealkylation, and opening of the oxazine ring.[7][8] Thermal or chemical degradation can also lead to ring-opening or other structural modifications.[9]
Based on this analysis, a panel of potential cross-reactants for testing should be assembled.
Table 1: Proposed Panel of Potential Cross-Reactants
| Class | Compound Name | Rationale for Inclusion |
| Precursors | 2-Aminophenol | Key starting material in synthesis. |
| Acetone | Source of the gem-dimethyl group. | |
| Isomers | 3,3-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine | Positional isomer. |
| 4,4-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine | Positional isomer. | |
| Putative Metabolites/Degradants | Hydroxylated derivatives (e.g., 6-hydroxy-2,2-dimethyl-1,4-dihydro-2H-benzo[d]oxazine) | Common Phase I metabolic transformation. |
| Ring-opened product (e.g., 2-(1-amino-1-methylethyl)phenol) | Potential product of hydrolysis or metabolism. | |
| N-Oxide derivative | Possible metabolic product. |
Comparative Methodologies for Cross-Reactivity Assessment
Two primary analytical techniques are employed for the quantitative analysis of small molecules in biological matrices: competitive immunoassays (like ELISA) and LC-MS/MS. Each has distinct principles and, consequently, different susceptibilities to cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Principle of Operation: A competitive ELISA for a small molecule like 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine involves competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of binding sites on a specific antibody. Higher concentrations of the analyte in the sample result in less binding of the labeled analyte and a weaker signal, allowing for quantification.
Causality of Cross-Reactivity: Cross-reactivity in an ELISA is primarily driven by the structural similarity between the potential cross-reactant and the target analyte, as recognized by the antibody's binding site (paratope). If a related compound has a sufficiently similar epitope, it will compete with the analyte and the tracer for antibody binding, leading to an overestimation of the analyte concentration.
This protocol outlines the steps to validate the specificity of a competitive ELISA for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
-
Assay Setup:
-
Coat a 96-well microplate with a capture antibody specific for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
-
Block non-specific binding sites using a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
-
Standard Curve Generation:
-
Prepare a serial dilution of a certified reference standard of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine to generate a standard curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
-
Cross-Reactant Preparation:
-
Prepare serial dilutions of each potential cross-reactant from the panel (Table 1) at concentrations typically 100- to 1000-fold higher than the standard curve range.
-
-
Competitive Reaction:
-
In separate wells, add the standards or the cross-reactant solutions.
-
Add a fixed concentration of enzyme-labeled 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine (the tracer) to all wells.
-
Incubate to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme (e.g., TMB for HRP).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Plot the standard curve as signal intensity versus concentration.
-
Determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
-
For each cross-reactant, determine the concentration that causes 50% inhibition (cross-reactant IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Analyte IC50 / Cross-Reactant IC50) x 100
-
Caption: Workflow for assessing cross-reactivity using a competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[10] The analyte is first separated from other components in the sample based on its physicochemical properties (e.g., polarity) by the LC column. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification.
Causality of Cross-Reactivity: For a compound to interfere with an LC-MS/MS assay, it must meet two stringent criteria:
-
Co-elution: It must elute from the LC column at the same time as the target analyte.
-
Isobaric Interference: It must have the same precursor ion mass and produce a fragment ion with the same mass as the one being monitored for the analyte.
This dual-filter of chromatographic separation and mass-to-charge ratio specificity makes LC-MS/MS inherently less prone to cross-reactivity than immunoassays.[10]
This protocol is aligned with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[11][12]
-
Method Development:
-
Develop an LC method (typically reversed-phase) that provides good chromatographic separation of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine from the matrix components.
-
Optimize MS/MS parameters by infusing the pure analyte to determine the optimal precursor ion and at least two specific product ions for Multiple Reaction Monitoring (MRM).
-
-
Selectivity Assessment:
-
Analyze at least six different blank matrix samples (e.g., plasma from different donors) to ensure that no endogenous components produce a significant signal at the retention time of the analyte.
-
According to ICH M10 guidelines, any interfering signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).[11]
-
-
Specificity/Cross-Reactivity Testing:
-
Prepare solutions of each potential cross-reactant (from Table 1) at high concentrations (e.g., 10 µg/mL).
-
Inject each solution individually to determine its retention time and mass spectrometric behavior using the analyte's MRM transitions.
-
Prepare a sample containing the analyte at a low concentration (e.g., 3x LLOQ) and spike it with a high concentration of each cross-reactant.
-
Analyze this mixture and compare the analyte's peak area and retention time to a control sample without the cross-reactant.
-
-
Data Analysis:
-
A significant interference is noted if a cross-reactant produces a peak at the analyte's retention time in the absence of the analyte.
-
In the spiked samples, any deviation in the analyte's quantification of more than ±15% from the nominal concentration would indicate interference.
-
Caption: Step-by-step workflow for specificity testing using LC-MS/MS.
Comparison of Methodologies and Data Interpretation
The choice between an immunoassay and an LC-MS/MS method often depends on the application, required throughput, and the stage of drug development. The interpretation of cross-reactivity data differs significantly between the two.
Table 2: Comparison of ELISA and LC-MS/MS for Cross-Reactivity Studies
| Parameter | Competitive ELISA | LC-MS/MS |
| Principle of Specificity | Antibody-epitope recognition (shape-based). | Chromatographic retention time and mass-to-charge ratio (physicochemical properties). |
| Susceptibility to Interference | Higher. Structurally similar compounds are likely to cross-react. | Lower. Requires both co-elution and identical mass transitions. |
| Data Output | Quantitative (% cross-reactivity). | Primarily qualitative (presence/absence of interference), but can be quantitative if interference is observed. |
| Typical Use Case | High-throughput screening, diagnostics. | Gold standard for regulated bioanalysis in clinical trials.[7] |
| Interpretation of Positive Result | Indicates the antibody recognizes the interfering compound. The degree of cross-reactivity is quantified. | Indicates a failure of the method to distinguish the analyte from the interferent. Requires method re-development (e.g., improved chromatography). |
A key takeaway is that cross-reactivity in an ELISA is a characteristic of the antibody used, whereas interference in an LC-MS/MS assay is a failure of the entire method to provide adequate specificity.
Conclusion: A Strategy for Ensuring Analytical Certainty
The reliable quantification of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine in biological matrices is contingent on the development of highly specific analytical methods. This guide provides a comprehensive framework for assessing and comparing the cross-reactivity profiles of two leading analytical platforms: competitive ELISA and LC-MS/MS.
As a Senior Application Scientist, my recommendation is to employ a dual approach. For early-stage discovery and high-throughput screening, a well-characterized competitive ELISA can provide the necessary speed and efficiency. However, for regulatory submissions and clinical studies, the superior specificity of a validated LC-MS/MS method is indispensable.[7][11]
The protocols and rationale outlined herein serve as a robust starting point for any researcher entering the field of benzoxazine analysis. By systematically identifying potential cross-reactants and rigorously testing for their interference in the chosen analytical system, scientists can ensure the integrity and trustworthiness of their data, ultimately accelerating the journey from discovery to clinical application.
References
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Wang, C., & Ishida, H. (2017). Thermal Degradation Mechanism of Polybenzoxazines. In Handbook of Benzoxazine Resins (pp. 171-190). Elsevier. Available from: [Link]
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Sharaf El-Din, N. A. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society, 86(3), 213-242. Available from: [Link]
-
Das, B., et al. (2009). Design, synthesis and biological evaluation of 2H-benzo[b][13] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4204-4206. Available from: [Link]
-
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A Researcher's Guide to Ensuring Reproducibility in Experiments with 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
This guide provides an in-depth analysis of the synthetic methodologies for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine, a member of the pharmacologically significant benzoxazine family. For researchers, scientists, and drug development professionals, achieving reproducible results is paramount. This document moves beyond simple protocols to explain the underlying chemical principles and critical parameters that govern experimental success. We will dissect common synthetic routes, offer a validated, step-by-step protocol, and provide a framework for troubleshooting, ensuring that your experimental outcomes are both reliable and scalable.
The benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Specifically, 3,4-dihydro-2H-benzo[2][3]oxazine derivatives have been developed as potent 5-HT6 receptor antagonists, highlighting their potential in neuroscience drug discovery.[4] The reproducibility of any experiment involving these compounds begins with a robust and well-characterized synthesis.
I. Comparative Analysis of Synthetic Strategies for the 1,4-Benzoxazine Scaffold
The synthesis of the 1,4-benzoxazine ring system is typically achieved through the cyclization of a 2-aminophenol derivative. The choice of synthetic route can significantly impact yield, purity, and scalability. Below, we compare two common approaches that can be adapted for the synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Method A: Classical Two-Step Synthesis via N-Alkylation and Cyclization
This is a widely employed and reliable method. It involves the initial N-alkylation of a 2-aminophenol with a suitable electrophile, followed by a base-mediated intramolecular cyclization. This approach offers good control over the reaction intermediates.
Method B: One-Pot Synthesis using a Dihaloalkane
A more streamlined approach involves the direct reaction of a 2-aminophenol with a dihaloalkane, such as 1,2-dibromoethane, in the presence of a base.[5] While efficient, this method can sometimes lead to the formation of side products if the reaction conditions are not carefully controlled.
Table 1: Comparison of Synthetic Methodologies
| Parameter | Method A: Two-Step N-Alkylation/Cyclization | Method B: One-Pot Dihaloalkane Reaction |
| Starting Materials | 2-Aminophenol, 2-bromo-2-methylpropanoic acid derivative | 2-Aminophenol, 1-bromo-2-methyl-2-propene (or similar) |
| Typical Yield | 60-80% | 70-90% |
| Purity Profile | Generally high, with fewer side products | Can be lower due to potential for N,N-dialkylation or O-alkylation |
| Scalability | Good; amenable to large-scale synthesis | Moderate; may require more stringent control on a larger scale |
| Reproducibility | High; well-defined intermediates | Good, but sensitive to base and temperature control |
| Key Advantage | High control and purity | Procedural simplicity and higher throughput |
For the synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine, a modification of existing methods for similar 1,4-oxazine analogs is the most logical starting point.[6] A reliable approach involves the reaction of 2-aminophenol with a suitable three-carbon electrophile that can introduce the gem-dimethyl group.
II. Recommended Experimental Workflow for Reproducible Synthesis
The following diagram illustrates a robust workflow designed to ensure the reproducible synthesis and characterization of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine.
Caption: Recommended workflow for reproducible synthesis and validation.
III. Detailed Protocol for the Synthesis of 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
This protocol is adapted from established procedures for synthesizing related 1,4-benzoxazine derivatives and is designed for high reproducibility.[6][7]
Materials and Reagents:
-
2-Aminophenol
-
Acetone
-
Sodium borohydride (NaBH₄)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part 1: Synthesis of the Intermediate N-(2-hydroxyphenyl)propan-2-amine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (1.0 eq) in methanol.
-
Addition of Acetone: Add acetone (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude intermediate, which can often be used in the next step without further purification.
Part 2: Cyclization to form 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude N-(2-hydroxyphenyl)propan-2-amine from Part 1 in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (3.0 eq).
-
Addition of Chloroacetone: Add chloroacetone (1.1 eq) dropwise to the suspension.
-
Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8]
IV. Characterization and Data Interpretation
Thorough characterization is essential to validate the structure and purity of the synthesized compound.
Table 2: Expected Analytical Data for 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (multiplets, ~6.7-7.0 ppm), NH proton (broad singlet), CH₂ protons (singlet), and two methyl groups (singlet, ~1.3 ppm). |
| ¹³C NMR | Aromatic carbons, quaternary carbon of the gem-dimethyl group, methylene carbon, and methyl carbons. |
| HRMS (ESI) | Calculation of the exact mass for C₁₀H₁₃NO to confirm the molecular formula. [M+H]⁺ is expected. |
| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-O-C stretching. |
V. Key Factors Influencing Reproducibility and Troubleshooting
Achieving consistent results depends on meticulous control over several experimental variables.
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part 1 | Incomplete reduction; decomposition of NaBH₄. | Ensure the reaction is cooled properly before adding NaBH₄. Use fresh, high-purity NaBH₄. |
| Low Yield in Part 2 | Inefficient cyclization; presence of water. | Use anhydrous DMF and K₂CO₃. Ensure the intermediate from Part 1 is dry. Increase reaction time or temperature if necessary. |
| Formation of Side Products | O-alkylation competing with N-alkylation; polymerization. | Ensure a suitable base (K₂CO₃) is used to favor N-alkylation. Avoid excessively high temperatures which can promote polymerization.[9][10] |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
VI. Alternative Scaffolds and Future Directions
While 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine is a valuable scaffold, researchers may consider alternatives based on their specific therapeutic targets. For instance, introducing electron-withdrawing or -donating groups on the benzene ring can modulate the compound's electronic properties and biological activity.[2] Additionally, exploring other isomers, such as 1,3-benzoxazines, can provide access to different chemical space and pharmacological profiles.[3] The development of "green" synthetic methods, such as using water as a solvent or employing microwave assistance, is also a growing area of interest to improve the environmental footprint of these syntheses.[5][11]
VII. Conclusion
The reproducibility of experiments involving 2,2-Dimethyl-1,4-dihydro-2H-benzo[d]oxazine is fundamentally linked to a deep understanding of the synthetic pathway and meticulous control over experimental conditions. By following the detailed workflow, protocol, and troubleshooting guide presented here, researchers can confidently synthesize this valuable compound with high purity and in a reproducible manner. This foundation of reliable chemical synthesis is the essential first step in the successful development of novel therapeutics based on the benzoxazine scaffold.
References
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ResearchGate. 1,4-Oxazines and Their Benzo Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]
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ResearchGate. ChemInform Abstract: Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. Available from: [Link]
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ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis and biological evaluation of 2H-benzo[b][2][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Available from: [Link]
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National Center for Biotechnology Information. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Discovery of C-3 Tethered 2-oxo-benzo[2][3]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Available from: [Link]
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MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]
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PubMed. 3,4-Dihydro-2H-benzo[2][3]oxazine derivatives as 5-HT6 receptor antagonists. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of 2H-benzo[b][2][3] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics. Available from: [Link]
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ResearchGate. (PDF) Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. Available from: [Link]
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MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
